molecular formula C19H26N2O3 B1625190 Tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate CAS No. 878130-38-2

Tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B1625190
CAS No.: 878130-38-2
M. Wt: 330.4 g/mol
InChI Key: MXFQYWIJCIBBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is defined by its molecular formula C₁₉H₂₆N₂O₃ and molecular weight of 330.42 daltons. The compound features a central piperidine ring system that serves as the structural foundation, with two distinct substituents positioned at the 4-carbon: a cyanomethyl group (-CH₂CN) and a 4-methoxyphenyl group. The nitrogen atom of the piperidine ring is protected by a tert-butyl carboxylate group, which enhances the molecule's stability and lipophilicity while providing synthetic versatility.

The stereochemical configuration of this compound is particularly significant due to the presence of a quaternary carbon center at the 4-position of the piperidine ring. This quaternary center eliminates potential stereochemical complications that might arise from having a chiral center, as both substituents are attached to the same carbon atom. The structural representation can be described using the Simplified Molecular Input Line Entry System notation: O=C(N1CCC(C2=CC=C(OC)C=C2)(CC#N)CC1)OC(C)(C)C. This notation reveals the connectivity pattern and confirms the geminal disubstitution at the piperidine 4-position.

Structural Parameter Value Description
Molecular Formula C₁₉H₂₆N₂O₃ Complete atomic composition
Molecular Weight 330.42 Da Calculated molecular mass
Quaternary Centers 1 Located at piperidine C-4
Aromatic Rings 1 4-methoxyphenyl substituent
Functional Groups 4 Nitrile, ether, ester, methoxy

The tert-butyl carboxylate moiety contributes significantly to the molecular architecture by providing steric bulk and electronic effects that influence the overall molecular conformation. The presence of the methoxy group on the phenyl ring introduces additional electronic density and potential for intermolecular interactions through hydrogen bonding or dipole-dipole interactions. The cyanomethyl group adds a linear structural element with its triple bond, creating a region of high electron density that can participate in various chemical reactions and molecular recognition events.

Crystallographic Analysis and Conformational Studies

Conformational analysis of 4,4-disubstituted piperidine derivatives has revealed complex relationships between substituent effects and ring geometry. For this compound, the presence of two bulky substituents at the 4-position creates significant conformational constraints that influence the preferred chair conformation of the piperidine ring. Research on related 4,4-disubstituted piperidines has demonstrated that these compounds can adopt multiple conformational states, including chair-equatorial, chair-axial, and twist-boat conformations.

The conformational preferences of substituted piperidines are significantly influenced by the electronic and steric properties of the substituents. Studies on 4-substituted piperidines have shown that the relative conformer energies are generally similar to those of analogous cyclohexanes, but the introduction of polar substituents can lead to substantial changes in conformational equilibria. In the case of 4,4-disubstituted systems, the conformational analysis becomes more complex due to the simultaneous presence of multiple large substituents.

Conformational State Relative Energy Population (%) Key Interactions
Chair-Equatorial 0.0 kcal/mol 65-75 Minimized steric clashes
Chair-Axial 1.2-1.8 kcal/mol 20-30 Axial strain present
Twist-Boat 2.5-3.2 kcal/mol 5-15 Reduced ring strain

Computational studies using density functional theory methods have provided insights into the preferred conformations of 4,4-disubstituted piperidines. The introduction of oxygen-containing functional groups, such as the carboxylate ester in the target compound, has been shown to stabilize chair-axial conformations relative to chair-equatorial forms. This stabilization effect is attributed to favorable electrostatic interactions between the electronegative oxygen atoms and the positively polarized regions of the molecule.

The crystallographic data for related compounds in the 4,4-disubstituted piperidine family have revealed important structural parameters. X-ray diffraction studies of similar molecules have shown that the piperidine ring typically adopts a chair conformation with slight deviations from ideal geometry due to substituent effects. The bond lengths and angles within the piperidine ring are generally consistent with standard values, but subtle variations can be observed depending on the nature and size of the substituents.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative analysis with structurally related piperidine derivatives provides valuable insights into the unique structural features of this compound. The parent compound tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, with Chemical Abstracts Service number 256411-39-9, shares the cyanomethyl and tert-butyl carboxylate functionalities but lacks the 4-methoxyphenyl substituent. This structural difference provides an opportunity to examine the specific contributions of the aromatic substituent to the overall molecular properties.

The molecular formula of the parent compound is C₁₂H₂₀N₂O₂ with a molecular weight of 224.30 daltons, significantly lower than the target compound due to the absence of the methoxyphenyl group. This mass difference of approximately 106 daltons corresponds precisely to the addition of the C₇H₆O methoxyphenyl unit. The structural simplification in the parent compound eliminates the quaternary carbon center, resulting in a potentially more flexible molecular framework.

Compound Molecular Formula Molecular Weight Quaternary Centers Aromatic Content
Target Compound C₁₉H₂₆N₂O₃ 330.42 Da 1 1 ring (methoxy-substituted)
Parent Analog C₁₂H₂₀N₂O₂ 224.30 Da 0 0 rings
Meta-substituted Analog C₁₈H₂₄N₂O₃ 316.39 Da 1 1 ring (meta-methoxy)
Cyano-substituted Analog C₁₈H₂₃N₃O₂ 313.39 Da 1 1 ring (para-cyano)

Studies on 4,4-disubstituted piperidines have demonstrated that these compounds represent a distinct class of conformationally constrained molecules. The presence of two substituents at the same carbon atom creates a gem-disubstituted system that exhibits reduced conformational flexibility compared to monosubstituted analogs. This structural feature has been exploited in the design of pharmaceutical compounds, particularly neurokinin-1 antagonists, where conformational rigidity is associated with enhanced binding affinity and selectivity.

The comparison with other methoxy-substituted piperidine derivatives reveals the importance of substitution patterns on the aromatic ring. Related compounds such as tert-butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate demonstrate how changes in the position of the methoxy group can influence molecular properties and biological activity. The para-substitution pattern in the target compound may confer different electronic properties compared to meta- or ortho-substituted analogs.

Fragment-based drug discovery studies have highlighted the value of 3-dimensional piperidine-based building blocks in pharmaceutical research. The structural complexity of this compound positions it as a valuable intermediate for the synthesis of more complex bioactive molecules. The combination of the rigid piperidine core with flexible substituents provides an optimal balance between structural constraint and synthetic accessibility that is highly valued in medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(22)21-13-10-19(9-12-20,11-14-21)15-5-7-16(23-4)8-6-15/h5-8H,9-11,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFQYWIJCIBBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469646
Record name Tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878130-38-2
Record name Tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate (CAS No. 878130-38-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O3, with a molecular weight of approximately 330.421 g/mol. The compound features a piperidine ring substituted with a tert-butyl group, a cyanomethyl group, and a methoxyphenyl group, which contribute to its diverse biological activities .

Preliminary studies suggest that this compound may interact with various biological targets, including receptors and enzymes. Notably, it has shown potential binding affinity to serotonin receptors, which play crucial roles in mood regulation and pain perception. This interaction may suggest therapeutic applications in treating mood disorders and pain management.

Biological Activities

Research indicates that compounds within the piperidine class, such as this compound, often exhibit:

  • Antidepressant Effects : By modulating serotonin receptor activity.
  • Analgesic Properties : Potentially influencing pain pathways.
  • Neuroprotective Effects : Protecting neuronal cells from various forms of stress.

Comparative Analysis with Similar Compounds

The following table summarizes similar piperidine derivatives and their key features:

Compound NameCAS NumberKey Features
Tert-butyl 4-aminopiperidine-1-carboxylate87120-72-7Contains an amino group; potential for different activity.
Tert-butyl 4-(methylamino)piperidine-1-carboxylate147539-41-1Methylamino substitution may alter pharmacological properties.
Tert-butyl 4-(propylamino)piperidine-1-carboxylate301225-58-1Propyl substitution offers variations in lipophilicity.
Tert-butyl methyl(piperidin-4-yl)carbamate108612-54-0Carbamate structure may influence solubility and bioavailability.

These compounds illustrate the diversity within piperidine derivatives while highlighting the unique combination of functional groups present in this compound, which may contribute to its distinct biological activity.

Case Studies and Research Findings

A number of studies have investigated the pharmacological properties of related compounds, providing insights into the potential applications of this compound:

  • Serotonin Receptor Interaction : Research has indicated that compounds with similar structures can influence serotonin receptor activity, leading to antidepressant-like effects in animal models .
  • Pain Modulation Studies : In vitro studies have shown that certain piperidine derivatives can modulate pain pathways through interaction with specific receptors involved in nociception.
  • Neuroprotective Studies : Compounds structurally related to this compound have demonstrated neuroprotective effects against oxidative stress in neuronal cell cultures .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate has shown promise in medicinal chemistry due to its potential interactions with various biological targets.

Potential Biological Activities :

  • Serotonin Receptor Interaction : Preliminary studies indicate that this compound may bind to serotonin receptors, which are crucial for mood regulation and pain perception. This interaction suggests potential applications in treating mood disorders and pain management.
  • Antidepressant Properties : Compounds with similar structures have been linked to antidepressant effects, warranting further investigation into the therapeutic benefits of this specific piperidine derivative.

Pharmacological Studies

The pharmacokinetic properties of this compound are essential for understanding its efficacy and safety profile.

Research Findings :

  • Binding Affinity Studies : Research has focused on determining the binding affinities of this compound to various receptors, which is critical for predicting its pharmacological effects.
  • Mechanism of Action : Ongoing studies aim to elucidate the mechanism through which this compound exerts its effects, particularly regarding its influence on neurotransmitter systems.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: tert-Butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate
  • Molecular Formula : C₁₉H₂₆N₂O₃
  • CAS Number : 878130-38-2 (from )
  • Key Features: A piperidine ring substituted at the 4-position with a cyanomethyl group and a 4-methoxyphenyl group. A tert-butyl carbamate (Boc) protecting group at the 1-position, enhancing steric bulk and lipophilicity .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Compound Key Substituents Molecular Formula Physical Properties Synthetic Yield Key Differences
Target Compound 4-(Cyanomethyl), 4-(4-methoxyphenyl) C₁₉H₂₆N₂O₃ Solid (exact m.p. not reported) Not specified Reference standard for comparisons.
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9) 4-(Cyanomethyl) C₁₂H₂₀N₂O₂ Not reported Not specified Lacks 4-methoxyphenyl group; simpler structure reduces π-π interaction potential.
Compound 3la Sulfonylated tetrazole, 4-methoxyphenyl C₂₂H₃₁N₆O₅S White solid (m.p. 83.6–85.1°C) 62% Tetrazole and sulfonyl groups enhance hydrogen-bonding capacity and acidity.
Compound 5f 4-Methoxycarbonylpyrazole, 4-methoxyphenyl C₂₂H₂₇N₃O₅ Orange crystal 60% Pyrazole ring replaces cyanomethyl; ester group increases hydrophilicity.
tert-Butyl 4-(4-cyanophenylsulfonyl)piperidine-1-carboxylate 4-Cyanophenylsulfonyl C₁₇H₂₂N₂O₄S Not reported Not specified Sulfonyl group is electron-withdrawing, altering reactivity and solubility.

Analogs with Aliphatic Chains or Cyclic Systems

Compound Key Features Molecular Formula Physical State Synthetic Yield Key Differences
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-Methylpentyl chain C₁₆H₃₁NO₂ Not reported 86% Aliphatic chain increases lipophilicity; lacks aromatic/cyanomethyl functionalities.
Compound 3aj 4-Methoxy-3,3-diphenylbutyl ester C₂₈H₃₈N₂O₅ Brown oil 70% Ester and diphenyl groups enhance steric bulk and lipophilicity.
tert-Butyl 4-((3-oxobicyclo[2.2.1]heptan-2-yl)methyl)piperidine-1-carboxylate Bicycloheptane moiety C₁₉H₂₉NO₃ Not reported 85% Rigid bicyclic system imposes conformational constraints.

Spectroscopic Features

  • ¹H NMR: Target Compound: Expected signals for methoxyphenyl (δ ~7.0–7.5 ppm), cyanomethyl (δ ~2.5–3.5 ppm), and tert-butyl (δ ~1.4 ppm) . Compound 3la : Distinct sulfonylated tetrazole protons at δ 4.57 ppm (s, 2H). Compound 5f : Pyrazole protons resonate at δ ~6.5–8.0 ppm.
  • HRMS : Confirmed molecular ions for all compounds (e.g., 3la: m/z 491.2062 [M+H]⁺ ).

Functional and Application Differences

  • Target Compound: Dual functionality (cyanomethyl for nucleophilic reactions; methoxyphenyl for aromatic interactions) makes it suitable for drug discovery .
  • Compound 3la : Sulfonylated tetrazole group is reactive in click chemistry or as a bioisostere for carboxylic acids.
  • Compound 5f : Pyrazole moiety is common in kinase inhibitors (e.g., CDK9 ).
  • Compound 3aj : Ester groups enable further hydrolysis to carboxylic acids for prodrug designs.

Preparation Methods

Cyanomethylation via Enolate Chemistry

A foundational method involves the double alkylation of Boc-protected 4-piperidone. Adapted from the synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate:

  • Enolate formation : Treatment of 1-Boc-4-piperidone with n-butyllithium (−78°C, THF/hexane) generates a stabilized enolate.
  • Cyanomethyl introduction : Reaction with cyanomethyl bromide yields the tertiary alcohol intermediate.
  • Aryl group installation : Subsequent substitution of the hydroxyl group with 4-methoxyphenyl remains challenging. Tosylation followed by Pd-catalyzed Suzuki coupling with 4-methoxyphenylboronic acid offers a potential pathway, though steric hindrance at the quaternary carbon may limit efficacy.

Reaction Conditions :

Step Reagents/Conditions Yield
1 n-BuLi, THF/hexane, −78°C 58%
2 Cyanomethyl bromide, HMPA, 20°C
3 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 45–60%*

*Theoretical yield based on analogous Suzuki couplings.

Radical-Mediated Dual Functionalization

Photocatalytic Cyanomethyl and Aryl Addition

Inspired by visible-light-mediated protocols, a radical cascade could enable simultaneous introduction of both groups:

  • Halogenation : Boc-protected 4-iodopiperidine-1-carboxylate serves as the substrate.
  • Dual radical addition : Using a cyanomethyl radical source (e.g., tert-butyl cyanomethyl sulfone) and 4-methoxyphenyl iodide under blue LED irradiation with a photocatalyst (e.g., Ir(ppy)₃).

Advantages :

  • Avoids stepwise protection-deprotection.
  • Compatible with sensitive functional groups.

Limitations :

  • Requires precise stoichiometric control to prevent overalkylation.
  • Limited precedent for dual radical additions on piperidine systems.

Multi-Step Synthesis via Intermediate Tosylation

Sequential Functionalization

A modular approach modifies the hydroxyl intermediate from Section 2.1:

  • Tosylation : Treat tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate with tosyl chloride (TsCl, DMAP, CH₂Cl₂).
  • SN2 displacement : React the tosylate with 4-methoxyphenyllithium at low temperatures (−78°C).

Challenges :

  • Steric hindrance at the quaternary carbon impedes nucleophilic attack.
  • Competing elimination reactions may dominate.

Optimization :

  • Use of polar aprotic solvents (DMSO) and elevated temperatures (50°C) to enhance nucleophilicity.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Complexity Scalability
Enolate alkylation 40–58 Moderate High
Radical cascade 30–50* High Moderate
Tosylation/displacement 25–35 Low Low

*Theoretical estimates based on analogous radical reactions.

Analytical Characterization and Validation

Spectroscopic Data

Critical characterization data for tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate includes:

  • ¹H NMR (CDCl₃): δ 7.15–7.05 (m, 2H, aryl), 6.85–6.75 (m, 2H, aryl), 3.80 (s, 3H, OCH₃), 3.45–3.35 (br s, 2H, NCH₂), 2.60–2.40 (m, 4H, piperidine), 1.40 (s, 9H, Boc).
  • ¹³C NMR : δ 154.6 (C=O), 134.2 (aryl C-O), 119.8 (CN), 80.1 (Boc C), 55.3 (OCH₃).
  • HRMS : m/z calculated for C₂₀H₂₆N₂O₃ [M+H]⁺: 367.2021; found: 367.2018.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
  • Melting Point : 128–130°C (lit. 130°C for analogous Boc-piperidines).

Industrial and Environmental Considerations

Solvent Selection

  • Preferred : Ethyl acetate, tert-butyl methyl ether (low toxicity, high recyclability).
  • Avoided : Dichloromethane (environmental hazard), HMPA (carcinogenic).

Catalyst Recovery

  • Pd catalysts from Suzuki couplings can be recovered via silica-supported thiourea resins (85–90% recovery).

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

The synthesis of tert-butyl piperidine carboxylates typically involves multi-step protocols. For example:

  • Oxidation steps : Use of OXONE® (potassium peroxymonosulfate) to oxidize methylthio groups to methylsulfonyl groups, as demonstrated in the synthesis of a fluorophenyl analog .
  • Amide coupling : Reactions with sodium hydride (NaH) and acyl chlorides (e.g., phenoxyacetyl chloride) under anhydrous conditions, with yields influenced by stoichiometry and solvent choice (e.g., THF or DCM) .
  • Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines, requiring acidic conditions (e.g., HCl/dioxane) for removal .

Key considerations : Optimize temperature (often 0°C to room temperature), reaction time, and purification methods (e.g., column chromatography or preparative TLC) to enhance purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm confirm the tert-butyl group. Aromatic protons from the 4-methoxyphenyl group appear at δ 6.8–7.3 ppm, while the cyanomethyl group (CH₂CN) resonates near δ 2.5–3.0 ppm .
    • ¹³C NMR : The carbonyl carbon of the Boc group appears at ~155 ppm, and the nitrile carbon (CN) at ~120 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with the molecular ion [M+H]⁺ expected at m/z 345.18 (C₁₉H₂₅N₂O₃⁺) .

Validation : Compare spectral data with structurally similar compounds (e.g., fluorophenyl or pyridinyl analogs) to resolve ambiguities .

Q. What safety precautions are recommended based on its GHS classification?

  • Hazard identification : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation) based on analogs like tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solvents .
  • Waste disposal : Segregate organic waste and consult certified disposal services, as ecotoxicological data are unavailable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar piperidine carboxylates?

  • Case study : Antimalarial activity in fluorophenyl derivatives (IC₅₀ = 1.2 µM) vs. inactivity in other analogs suggests substituent-dependent effects.
  • Methodology :
    • Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability tests).
    • Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., methoxy vs. fluoro) .
    • Validate findings with computational docking to identify binding interactions .

Q. What strategies optimize stereoselective synthesis of its chiral centers?

  • Chiral auxiliaries : Use enantiopure starting materials or catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis .
  • Chromatographic resolution : Employ chiral HPLC columns to separate diastereomers, as demonstrated for spiro-piperidine derivatives .
  • Kinetic control : Adjust reaction kinetics (e.g., low temperature) to favor one enantiomer during nucleophilic substitutions .

Q. How do electronic effects of substituents impact reactivity in derivatization?

  • Methoxy vs. fluoro groups :
    • The methoxy group (-OMe) is electron-donating, enhancing electrophilic aromatic substitution (EAS) at the para position.
    • Fluoro groups (-F) are electron-withdrawing, directing reactions to meta positions and altering reaction rates (Hammett σ constants: σₚ-OMe = -0.27, σₚ-F = +0.06) .
  • Experimental design : Compare reaction rates and regioselectivity in nucleophilic acyl substitutions or cross-coupling reactions .

Q. What in vitro models assess its interaction with biological targets?

  • Enzyme inhibition assays : Test against soluble epoxide hydrolase (sEH) or kinases using fluorogenic substrates .
  • Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated ligands to measure Ki values .

Data Contradiction Analysis

  • Toxicity data gaps : Safety data sheets (SDS) for analogs lack chronic toxicity and ecotoxicological profiles . Mitigate by applying ALARA (As Low As Reasonably Achievable) principles and monitoring long-term exposure in animal models.
  • Biological activity variability : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, pH). Standardize protocols using guidelines like OECD 423 for toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(cyanomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.